molecular formula C16H20BrNO5 B3091424 (2S,4S)-4-(4-Bromophenoxy)-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic acid CAS No. 1217716-56-7

(2S,4S)-4-(4-Bromophenoxy)-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic acid

Cat. No. B3091424
CAS RN: 1217716-56-7
M. Wt: 386.24 g/mol
InChI Key: YKOUHSOOTWRBHO-STQMWFEESA-N
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Description

(2S,4S)-4-(4-Bromophenoxy)-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic acid, also known as 4-Bromophenoxy-TBCA, is a synthetic organic compound that is commonly used in laboratory experiments and scientific research. It is an important building block for organic synthesis and is used for a variety of purposes, including the synthesis of pharmaceuticals, the development of novel materials, and the investigation of biological processes.

Scientific Research Applications

  • Synthesis of Enantiomerically Pure Compounds : This compound is used in the preparation of novel electrophilic building blocks for synthesizing enantiomerically pure compounds. This involves the treatment of certain hydroxy-, amino-carboxylic acids with N-bromosuccinimide under specific conditions, leading to products that can be converted into chiral derivatives of pyruvic acid or 3-oxo-butanoic and -pentanoic acid (Zimmermann & Seebach, 1987).

  • Development of Ortho-Linked Polyamides : It is used in synthesizing polyamides with flexible main-chain ether linkages and ortho-phenylene units. These polyamides are noncrystalline, readily soluble in polar solvents, and can form transparent, flexible films. They exhibit high thermal stability and are significant in the field of polymer chemistry (Hsiao, Yang, & Chen, 2000).

  • Synthesis of Biologically Active Bromophenols : This compound is crucial in the synthesis of natural bromophenols with significant antioxidant and anticholinergic activities. These synthesized compounds show potential in radical scavenging assays and cholinergic enzyme inhibition (Rezai et al., 2018).

  • Preparation of Pyridine-Containing Phosphonic and Phosphinic Acids : This compound is also used in preparing new 2-pyridylethylphosphinates and diphosphinates, which have applications as complexones and antioxidants (Prishchenko et al., 2008).

  • Stereochemistry in Synthesis of Thiazolidine-Carboxylic Acids : It plays a role in the stereo-selective synthesis of 2-aryl-thiazolidine-4-carboxylic acids, where its properties influence the reaction time, yield, and diastereomeric excess. This has implications in asymmetric synthesis and stereochemistry (Jagtap et al., 2016).

  • Combinatorial Synthesis of Carboxamides : The compound is utilized in the solution-phase combinatorial synthesis of 4-acylamino-5-oxopyrrolidine-2-carboxamides, a process that yields a library of carboxamides with potential pharmacological applications (Malavašič et al., 2007).

  • Investigation of Radical Reactions with Phenols : This compound is significant in studying the reactions of tert-butoxy radicals with phenols, which is crucial in understanding the behavior of radicals in organic chemistry and could have implications in synthetic methodologies (Das et al., 1981).

  • Synthesis of Radiolabeled Compounds : It is involved in the synthesis and radiolabeling of various compounds, which is essential in the field of medical imaging and radiopharmaceuticals (Abbas, Younas, & Feinendegen, 1991).

properties

IUPAC Name

(2S,4S)-4-(4-bromophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrNO5/c1-16(2,3)23-15(21)18-9-12(8-13(18)14(19)20)22-11-6-4-10(17)5-7-11/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)/t12-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKOUHSOOTWRBHO-STQMWFEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501119780
Record name 1,2-Pyrrolidinedicarboxylic acid, 4-(4-bromophenoxy)-, 1-(1,1-dimethylethyl) ester, (2S,4S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501119780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1354485-66-7
Record name 1,2-Pyrrolidinedicarboxylic acid, 4-(4-bromophenoxy)-, 1-(1,1-dimethylethyl) ester, (2S,4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354485-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Pyrrolidinedicarboxylic acid, 4-(4-bromophenoxy)-, 1-(1,1-dimethylethyl) ester, (2S,4S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501119780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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